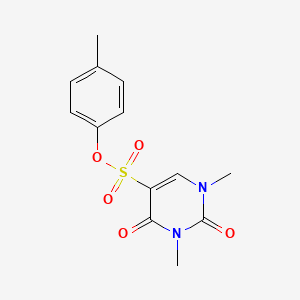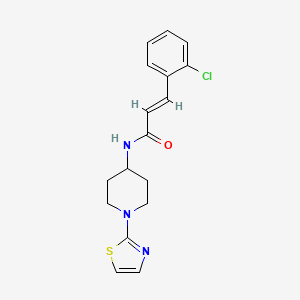
(4-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonate group, which is a salt or ester of a sulfonic acid. It consists of a sulfur atom bonded to an oxygen atom and a carbon atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) have been synthesized in high yields (80–90%) .Chemical Reactions Analysis
In the case of similar compounds, they have been used to synthesize degradable and chemically recyclable polymers . These polymers degrade in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures .Applications De Recherche Scientifique
Xylan Derivatives and Application Potential
Xylan derivatives, such as those synthesized through chemical modifications involving sulfonate groups, have shown significant promise in creating biopolymer ethers and esters with specific properties. These properties are influenced by the functional groups, degree of substitution, and substitution patterns. Applications for these derivatives include drug delivery systems, where xylan esters can form spherical nanoparticles for targeted delivery, as well as industrial applications like paper strength additives, flocculation aids, and antimicrobial agents. The study by Petzold-Welcke et al. (2014) outlines the synthesis and potential applications of xylan esters, highlighting their versatile application potential in both medicinal and industrial fields (Petzold-Welcke et al., 2014).
Dimethyl Sulfoxide (DMSO) and Cosolvent Mixtures
DMSO is recognized for its solvent properties, low toxicity, and environmental compatibility. It is utilized across a broad spectrum of applications, from medicine and biotechnology to electrochemistry and laser physics. The interaction of DMSO with other substances, particularly through hydrogen bonds and van der Waals forces, plays a crucial role in its effectiveness as a solvent. The review by Kiefer et al. (2011) delves into DMSO's interactions with cosolvent molecules, providing insights into its versatile use in scientific research (Kiefer et al., 2011).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds are a significant class of synthetic antibiotics used for treating bacterial infections and diseases caused by microorganisms. Beyond their antibacterial properties, sulfonamides have found applications in treating diseases like cancer, glaucoma, and Alzheimer’s. The review by Gulcin and Taslimi (2018) covers the main classes of sulfonamide inhibitors investigated between 2013 and the present, highlighting their therapeutic potential across a range of conditions (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
(4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-4-6-10(7-5-9)20-21(18,19)11-8-14(2)13(17)15(3)12(11)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJTWGYMCGUKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)


![N-(3-methylbutyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2962565.png)
![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)

![ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2962575.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2962579.png)
